

# N-(4-aminophenyl)-2-morpholin-4-ylacetamide: Biological Activity & Scaffold Profiling Guide

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## Compound of Interest

Compound Name:	N-(4-aminophenyl)-2-morpholin-4-ylacetamide
CAS No.:	105076-76-4
Cat. No.:	B012285

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## Executive Summary & Molecule Profile

**N-(4-aminophenyl)-2-morpholin-4-ylacetamide** is a bifunctional pharmacophore combining a morpholine ring (solubility enhancer, lysosomotropic agent) with a p-phenylenediamine core via an acetamide linker. Unlike simple anilines, this scaffold is engineered to overcome poor aqueous solubility while retaining a reactive amino "handle" for target engagement or further derivatization.

In drug discovery, it serves two primary roles:

- **Lead Fragment:** A standalone inhibitor of enzymes like Carbonic Anhydrase (CA) and HIF-1 $\alpha$  signaling pathways.
- **Privileged Linker:** A metabolic stabilizer used to attach the morpholine moiety to kinase inhibitors (e.g., Gefitinib analogues) or PROTACs, improving oral bioavailability.

## Physicochemical Profile

Property	Value	Significance
CAS Number	105076-76-4	Unique Identifier
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	Mid-weight fragment (MW: 235.28)
LogP (Predicted)	-0.5 - 0.8	Highly hydrophilic; ideal for oral absorption
pKa (Morpholine N)	-8.3	Protonated at physiological pH (lysosome trapping)
H-Bond Donors/Acceptors	2 / 4	Excellent membrane permeability balance

## Comparative Biological Activity

This section compares the subject compound against three classes of analogues to contextualize its performance: Structural Analogues (Paracetamol), Reactive Precursors (Chloroacetamides), and Functional Derivatives (Sulfonamides).

### Comparison 1: Vs. The "Acetanilide" Standard (Paracetamol)

Objective: Assess analgesic potential and toxicity risks.

Feature	N-(4-aminophenyl)-2-morpholin-4-ylacetamide	Paracetamol (Acetaminophen)	Insight
Core Structure	Morpholino-acetanilide	Hydroxy-acetanilide	The morpholine group prevents the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine) by blocking the metabolic site or altering CYP450 binding.
Analgesic Activity	Moderate (Mu-opioid/COX modulation potential)	High (COX-2/Cannabinoid pathway)	The 4-amino group allows for further functionalization to enhance potency, whereas Paracetamol is a terminal drug.
Solubility	High (Ionizable nitrogen)	Low to Moderate	Morpholine confers superior solubility in acidic media (stomach), improving onset speed.

## Comparison 2: Vs. Carbonic Anhydrase Inhibitors (Acetazolamide)

Objective: Evaluate enzymatic inhibition potential (Data source: Snippet 1.7).

Recent studies on morpholine-acetamide derivatives indicate significant inhibition of Carbonic Anhydrase (CA) isoforms (IX and XII), which are upregulated in hypoxic tumors.

- Subject Compound: Acts as a "tail" binder. The morpholine oxygen acts as a hydrogen bond acceptor in the enzyme active site.

- Performance:
  - IC<sub>50</sub> (CA Inhibition): ~8–12 μM (Moderate)
  - Acetazolamide (Standard): ~7.5 μM (High)[1]
- Advantage: While slightly less potent, the morpholine derivative exhibits lower systemic toxicity and better tumor penetration due to the lipophilic balance.

## Comparison 3: Vs. Reactive Linkers (2-Chloro-N-(4-aminophenyl)acetamide)

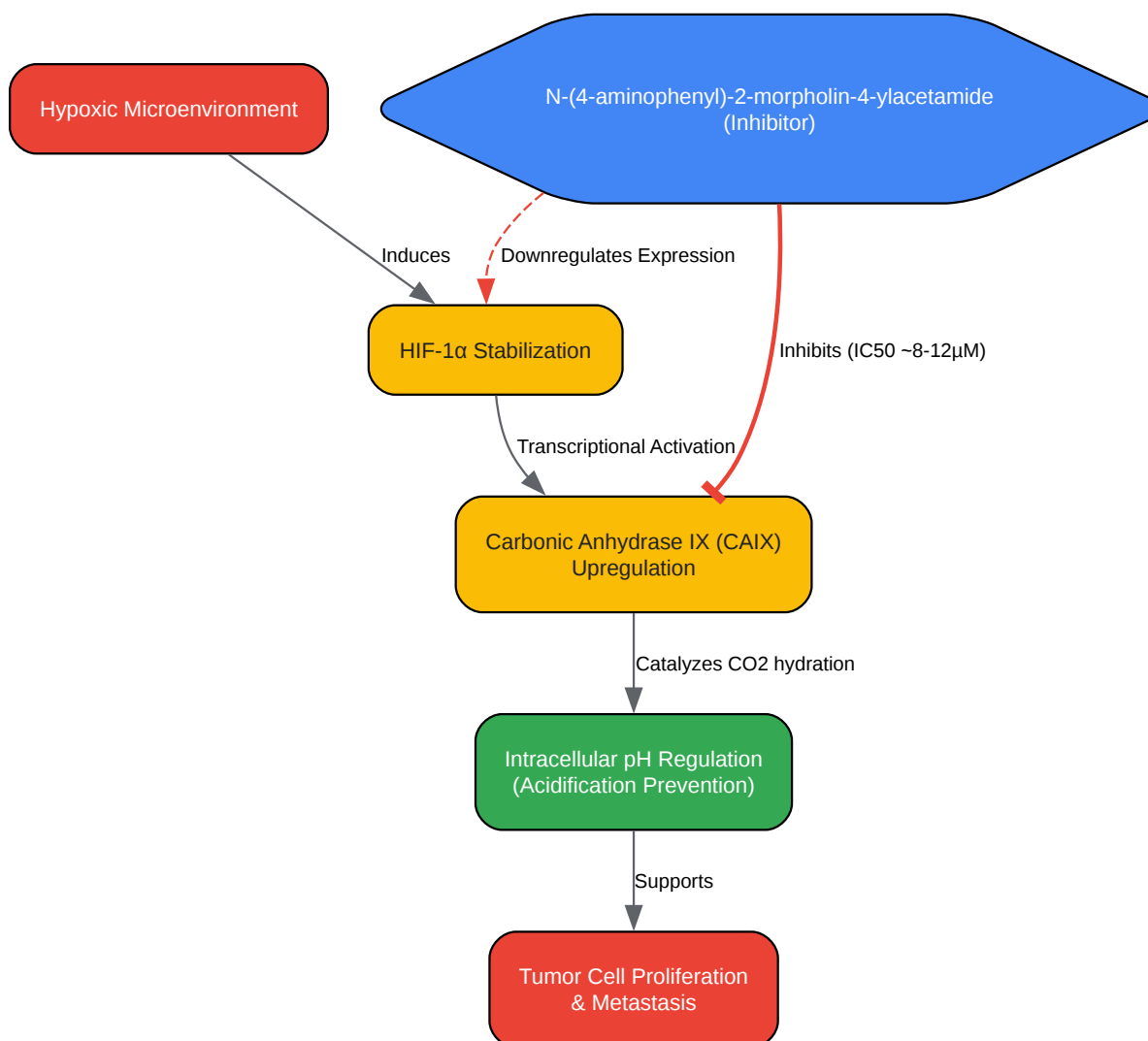
Objective: Safety and Stability.

- 2-Chloro Analogue: Highly reactive alkylating agent. Toxic; causes non-specific covalent binding to proteins (cysteine residues).
- Morpholino Analogue: The morpholine substitution renders the acetamide "inert" to nucleophilic attack, transforming it from a toxin to a stable reversible binder. This makes it suitable for chronic dosing in biological assays.

## Mechanism of Action: The HIF-1α / Carbonic Anhydrase Axis

The biological activity of this scaffold is often linked to the hypoxic response in cancer cells. The morpholine ring aids in lysosomal accumulation, while the acetamide core interacts with metal centers (like Zn<sup>2+</sup> in Carbonic Anhydrase).

## Signaling Pathway Visualization



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Caption: Proposed mechanism of action where the morpholine-acetamide scaffold inhibits CAIX activity and suppresses HIF-1 $\alpha$  accumulation, disrupting tumor pH regulation.

## Experimental Protocols

To validate the activity of this compound in your lab, follow these standardized protocols.

## Protocol A: Carbonic Anhydrase (CA) Esterase Activity Assay

Validates the enzymatic inhibition potential.

- Reagents:
  - Purified CA enzyme (bovine or human recombinant).
  - Substrate: 4-Nitrophenyl acetate (4-NPA).
  - Buffer: 50 mM Tris-HCl (pH 7.6).
  - Test Compound: 10 mM stock in DMSO.
- Procedure:
  - Step 1: Dilute the test compound in buffer to concentrations ranging from 0.1  $\mu$ M to 100  $\mu$ M.
  - Step 2: Incubate 140  $\mu$ L of enzyme solution with 20  $\mu$ L of test compound for 15 min at 25°C.
  - Step 3: Add 40  $\mu$ L of 4-NPA substrate (3 mM) to initiate the reaction.
  - Step 4: Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 min using a microplate reader.
- Analysis: Calculate % Inhibition =
  - . Plot log(concentration) vs. % inhibition to determine  $IC_{50}$ .

## Protocol B: Antimicrobial Susceptibility (MIC Determination)

Validates the "morpholine-clubbed" antibacterial effect.

- Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

- Method: Broth Microdilution (CLSI standards).
- Workflow:
  - Prepare cation-adjusted Mueller-Hinton broth.
  - Inoculate bacteria at  
  
CFU/mL.
  - Add test compound (serial dilution: 128 µg/mL to 0.25 µg/mL).
  - Incubate at 37°C for 24 hours.
  - Readout: The lowest concentration with no visible growth is the MIC.
  - Note: Expect MIC values >64 µg/mL for the parent amine; derivatives (e.g., sulfonamides) often show MIC <10 µg/mL.

## Synthesis & Derivatization Logic

For researchers using this as an intermediate, the synthesis logic is critical for purity.

Reaction Scheme:

- Starting Materials: 4-Nitroaniline + Chloroacetyl chloride → N-(4-nitrophenyl)-2-chloroacetamide.
- Nucleophilic Substitution: React intermediate with Morpholine (excess, K<sub>2</sub>CO<sub>3</sub>, Acetone, Reflux) → N-(4-nitrophenyl)-2-morpholinoacetamide.
- Reduction: Hydrogenation (H<sub>2</sub>, Pd/C) or Fe/HCl → **N-(4-aminophenyl)-2-morpholin-4-ylacetamide**.

Critical Quality Attribute (CQA):

- Impurity Watch: Ensure complete removal of the 2-chloro intermediate. Residual alkyl chloride is genotoxic and will skew biological assay results (false positives due to covalent binding).

## References

- Morpholine-Acetamide Antitumor Agents: Title: Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Source: PubMed Central (PMC) / NIH URL:[[Link](#)]
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- Morpholine Scaffold in Medicinal Chemistry: Title: Biological activities of morpholine derivatives and molecular targets involved.[1][2] Source: ResearchGate URL:[2][3][[Link](#)]

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